Decoquinate - 18507-89-6

Decoquinate

Catalog Number: EVT-266269
CAS Number: 18507-89-6
Molecular Formula: C24H35NO5
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Decoquinate is a synthetic 4-hydroxyquinoline compound. [] In scientific research, it serves primarily as a coccidiostat, exhibiting activity against various species of Eimeria, a genus of parasitic protozoa that cause coccidiosis. [] Decoquinate is often employed in research settings to investigate the effects of coccidiosis in livestock and poultry, as well as to evaluate its efficacy against specific Eimeria species. [, , ]

Mechanism of Action

Decoquinate primarily acts as a coccidiostat by interfering with the early developmental stages of Eimeria parasites. [] It specifically targets sporozoites, the motile infective stage released from ingested oocysts, and first-generation meronts, preventing the release of merozoites. [] This inhibition disrupts the parasite's life cycle, preventing further damage to the host's intestines. [] Recent research suggests Decoquinate may also inhibit the parasite's mitochondrial electron transport chain, particularly the cytochrome bc1 complex, based on studies with Plasmodium falciparum. [] This finding highlights Decoquinate's potential as an antimalarial agent and warrants further investigation.

Applications
  • Coccidiosis Control and Prevention: Decoquinate effectively controls and prevents coccidiosis in various livestock animals, including calves and lambs. [] Studies demonstrate its efficacy in reducing oocyst shedding, improving fecal consistency, and mitigating intestinal lesions caused by Eimeria species. [, , , , , , , ]
  • Evaluating Drug Resistance: Researchers utilize Decoquinate to study drug resistance mechanisms in Eimeria species. [, , , , ] By exposing parasites to increasing drug concentrations, researchers can induce resistance and investigate genetic and biochemical changes associated with this phenomenon. [, ] This information aids in understanding drug resistance development and developing strategies to mitigate it.
  • Investigating Synergistic Effects with Other Drugs: Decoquinate's interactions with other anticoccidial agents, such as meticlorpindol, have been explored to identify potential synergistic effects. [, ] Studies have shown that combining Decoquinate with meticlorpindol enhances anticoccidial activity compared to individual drug administration, suggesting a synergistic mechanism. []
  • Potential Antimalarial Agent: Recent research suggests Decoquinate exhibits potent in vitro activity against Plasmodium falciparum, the causative agent of malaria. [] This finding stems from its ability to inhibit the parasite's cytochrome bc1 complex, a validated drug target for malaria. [] This discovery opens up new avenues for developing Decoquinate-based antimalarial therapies, particularly for liver-stage infections. [, ]
  • Residue Depletion Studies: Decoquinate's pharmacokinetic properties, particularly its residue depletion in animal tissues, are crucial for food safety. [, , , , , ] Researchers investigate Decoquinate's depletion rates in chicken and bovine tissues after controlled administration to establish withdrawal periods and ensure consumer safety. [, ] These studies provide valuable data for regulatory agencies responsible for setting maximum residue limits in food products.
Future Directions
  • Developing Novel Antimalarial Therapies: Given its promising activity against Plasmodium, investigating Decoquinate's efficacy against different Plasmodium species and life cycle stages is crucial. [] Exploring its potential for combination therapies with existing antimalarial drugs could lead to more effective treatment options.
  • Understanding Resistance Mechanisms: Further research is needed to understand the molecular mechanisms underlying Decoquinate resistance in Eimeria and Plasmodium species. [, , ] This knowledge can inform the development of strategies to circumvent resistance and prolong the drug's effectiveness.
  • Exploring Alternative Drug Delivery Systems: Developing novel formulations, such as nanoparticles and microparticles, could improve Decoquinate's bioavailability and provide sustained drug release for long-term prophylaxis. [, , ] This approach holds promise for improving treatment efficacy and reducing the frequency of administration.

Buquinolate

Relevance: Buquinolate, like decoquinate, belongs to the 4-hydroxyquinoline class of coccidiostats, indicating structural similarity. Both compounds share a similar mode of action, targeting the same metabolic pathway in coccidian parasites. Strains resistant to one 4-hydroxyquinoline compound often display cross-resistance to others within the group, including decoquinate. []

Amquinolate

Relevance: Amquinolate shares structural similarities and a common mode of action with decoquinate. Both compounds target the same metabolic pathway in coccidian parasites, leading to growth inhibition and control of the infection. The occurrence of cross-resistance among 4-hydroxyquinoline coccidiostats, including decoquinate, suggests a close relationship in their mechanisms of action. []

Meticlorpindol

Relevance: Although structurally different from decoquinate, meticlorpindol exhibits a synergistic effect when used in combination with 4-hydroxyquinoline coccidiostats, including decoquinate. [] This synergy indicates that the two classes of drugs likely target closely related, albeit distinct, metabolic pathways in coccidia. Furthermore, studies have identified a phenomenon known as "collateral sensitivity" between decoquinate and meticlorpindol. Eimeria strains that develop resistance to meticlorpindol show increased sensitivity to decoquinate. [] This inverse relationship suggests that meticlorpindol resistance may drive the parasite to utilize a metabolic pathway that decoquinate effectively inhibits.

Narasin

Relevance: Narasin, unlike decoquinate, does not belong to the 4-hydroxyquinoline class and utilizes a different mechanism to control coccidiosis. A study compared the efficacy of narasin and decoquinate against Eimeria zuernii infections in calves. [] Decoquinate effectively reduced the number of endogenous stages in calf tissues, while narasin did not demonstrate the same level of efficacy. This observation underscores the distinct mechanisms and efficacies of these anticoccidial agents.

Properties

CAS Number

18507-89-6

Product Name

Decoquinate

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)

InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC

Solubility

Soluble in DMSO

Synonyms

Deccox
Decoquinate
Ethyl-6-(Decycloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylate

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.